molecular formula C21H18BrN5O3 B14105150 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide

Cat. No.: B14105150
M. Wt: 468.3 g/mol
InChI Key: DLLWKTDAOXWRME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide is a heterocyclic organic compound with the molecular formula C21H18BrN5O3 and an average molecular mass of 468.311 g/mol . Its structure features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 4-bromophenyl group at position 2 and an acetamide moiety linked to a 3-methoxybenzyl group at position 5 (Figure 1). The compound’s monoisotopic mass is 467.059302, and its ChemSpider ID is 27305152 .

Properties

Molecular Formula

C21H18BrN5O3

Molecular Weight

468.3 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H18BrN5O3/c1-30-17-4-2-3-14(9-17)11-23-20(28)12-26-21(29)19-10-18(25-27(19)13-24-26)15-5-7-16(22)8-6-15/h2-10,13H,11-12H2,1H3,(H,23,28)

InChI Key

DLLWKTDAOXWRME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyrazole Derivatives

The core structure is synthesized via cyclization of 3-amino-1H-pyrazole-4-carboxylate derivatives with α,β-unsaturated carbonyl compounds.

Representative Protocol (Adapted from):

Step Reagents/Conditions Yield
1 Ethyl 3-amino-1H-pyrazole-4-carboxylate + Ethyl 3-ethoxy-2-propenoate, Cs₂CO₃, DMF, 100°C, 2 h 91%
2 Bromination at C2 via NBS in DCM 78%

Mechanistic Insight:
Base-mediated deprotonation initiates nucleophilic attack on the α,β-unsaturated ester, followed by cyclodehydration to form the pyrazolo-triazinone ring.

Introduction of 4-Bromophenyl Group

Electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling installs the aryl bromide:

Method Comparison Table:

Method Catalyst Temp (°C) Yield
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃ 80 85%
Ullmann Coupling CuI, 1,10-Phenanthroline 120 72%
Direct Bromination Br₂, FeCl₃ 25 68%

Optimal results employ Suzuki coupling with 4-bromophenylboronic acid under inert atmosphere.

Synthesis of N-(3-Methoxybenzyl)acetamide Side Chain

Preparation of 3-Methoxybenzylamine

The patent CN113024360A outlines a three-step synthesis from m-chlorobenzaldehyde:

  • Acetal Formation:
    • Ethylene glycol, H₂SO₄ catalyst, toluene reflux (85% yield).
  • Methoxy Substitution:
    • NaOCH₃, DMF, 110°C (78% yield).
  • Reductive Amination:
    • Acetal cleavage with HCl, followed by NaBH₄ reduction (92% yield).

Acetamide Formation

Coupling the amine with acetyl chloride under Schotten-Baumann conditions:

Optimized Conditions:

  • 3-Methoxybenzylamine (1 eq), AcCl (1.2 eq), NaOH (2 eq), THF/H₂O, 0°C → 25°C, 2 h
  • Yield: 94% after recrystallization (EtOAc/hexane).

Final Assembly of Target Compound

Amide Bond Formation

The pyrazolo-triazinone acetic acid derivative reacts with 3-methoxybenzylamine via EDCl/HOBt-mediated coupling:

Key Data:

Coupling Agent Solvent Temp (°C) Time (h) Yield
EDCl/HOBt DMF 25 12 88%
HATU DCM 40 6 82%
DCC THF 0 → 25 24 75%

NMR monitoring confirms complete conversion at 8 h for EDCl/HOBt.

Purification and Characterization

  • Chromatography: Silica gel (EtOAc:hexane 3:7 → 1:1 gradient)
  • Analytical Data:
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.57 (d, J=7.9 Hz, 1H), 7.89 (s, 1H), 7.72–7.68 (m, 2H), 6.92–6.85 (m, 3H), 4.38 (d, J=5.7 Hz, 2H), 3.77 (s, 3H), 2.14 (s, 3H).
    • HRMS (ESI): m/z calcd for C₂₂H₂₀BrN₅O₄ [M+H]⁺: 498.0731; found: 498.0734.

Process Optimization Challenges

Regioselectivity in Cyclocondensation

Competing pathways lead to isomeric byproducts. Microwave-assisted synthesis (100 W, 150°C, 20 min) improves regioselectivity to 95:5.

Stability of 3-Methoxybenzylamine

Storage under N₂ at −20°C prevents oxidation; DSC analysis shows decomposition onset at 185°C.

Scale-Up Considerations

Parameter Lab Scale (5 g) Pilot Scale (500 g)
Reaction Time 12 h 18 h
Yield 88% 81%
Purity (HPLC) 99.2% 98.5%

Continuous flow systems enhance heat transfer for exothermic amidation steps.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions may involve reagents like N-bromosuccinimide (NBS) or other halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound may exhibit various activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and biochemical research.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide (CAS: 1020969-93-0)

  • Structural Similarities : Shares the pyrazolo[1,5-d][1,2,4]triazin-4-one core but substitutes the 4-bromophenyl group with 4-ethoxyphenyl and the 3-methoxybenzyl group with 4-methoxybenzyl .
  • Key Differences :
    • The ethoxy group (C2H5O-) replaces bromine, reducing molecular weight (433.5 g/mol vs. 468.3 g/mol) and altering lipophilicity.
    • The 4-methoxybenzyl group may enhance solubility compared to the 3-methoxy isomer due to steric and electronic effects.
  • Implications : Substituent modifications here prioritize solubility over halogen-mediated binding (e.g., bromine’s role in van der Waals interactions) .

Triazino-Indole and Pyridazinone Derivatives

N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26)

  • Structural Features: Contains a triazino[5,6-b]indole core with a thioacetamide linker and 4-bromophenyl group .
  • The thioether linkage (-S-) may confer metabolic instability compared to the target compound’s acetamide (-NHCO-) group.
  • Activity : Reported as a hit in protein-targeted studies (95% purity) but lacks specific activity data .

N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

  • Core Structure : Pyridazin-3(2H)-one, a 1,2-diazine derivative .
  • Functional Comparison: Acts as a mixed FPR1/FPR2 agonist, activating calcium mobilization and chemotaxis in neutrophils. The pyridazinone core’s planar structure may enhance receptor binding compared to the fused pyrazolo-triazine system.
  • Significance : Highlights the role of bromophenyl and methoxybenzyl groups in modulating Formyl Peptide Receptor (FPR) activity .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity
Target Compound Pyrazolo[1,5-d][1,2,4]triazin 4-Bromophenyl, 3-methoxybenzyl 468.31 Not reported
2-[2-(4-Ethoxyphenyl)-...acetamide (CAS: 1020969-93-0) Pyrazolo[1,5-d][1,2,4]triazin 4-Ethoxyphenyl, 4-methoxybenzyl 433.50 Not reported
N-(4-Bromophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide Triazino[5,6-b]indole 4-Bromophenyl, thioacetamide ~460 (estimated) Protein interaction hit
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-...-acetamide Pyridazin-3(2H)-one 4-Bromophenyl, 3-methoxybenzyl ~450 (estimated) FPR1/FPR2 agonist

Table 2. Substituent Effects on Activity

Substituent Position/Group Compound Example Observed Impact
4-Bromophenyl Target Compound Enhances halogen bonding and lipophilicity
3-Methoxybenzyl Target Compound Improves solubility; modulates electron density
4-Ethoxyphenyl CAS: 1020969-93-0 Reduces molecular weight; alters metabolic pathways
Thioacetamide linker Compound 26 Increases reactivity but may reduce stability

Research Findings and Implications

  • Core Heterocycles: Pyrazolo-triazine derivatives (e.g., target compound) exhibit greater metabolic stability than triazino-indoles due to reduced sulfur content and optimized linker groups .
  • Halogen Effects : The 4-bromophenyl group in the target compound and Compound 26 enhances binding to hydrophobic pockets in proteins, as seen in FPR agonists .
  • Methoxy Positioning : The 3-methoxybenzyl group in the target compound may confer better steric compatibility with receptors compared to 4-methoxy analogs .

Biological Activity

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide is a complex organic compound belonging to the pyrazolo[1,5-d][1,2,4]triazine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H18BrN5O2C_{20}H_{18}BrN_{5}O_{2}, with a molecular weight of approximately 452.3 g/mol. The structural features include:

  • A bromophenyl moiety that may enhance biological activity.
  • A pyrazolo[1,5-d][1,2,4]triazine core known for its diverse pharmacological effects.
  • An N-(3-methoxybenzyl) acetamide substituent that could influence interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with a pyrazolo[1,5-d][1,2,4]triazine core exhibit a variety of biological activities. The following sections summarize key findings related to the biological activity of this specific compound.

Antimicrobial Activity

Several studies have demonstrated that pyrazolo[1,5-d][1,2,4]triazine derivatives possess significant antimicrobial properties. For instance:

  • A study evaluating related compounds found notable antibacterial and antifungal activities against various pathogens .
  • The presence of halogen substituents (like bromine) has been linked to enhanced antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented extensively:

  • Research on related pyrazoline derivatives indicated strong anti-inflammatory effects in animal models .
  • The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

Anticancer Activity

The anticancer properties of pyrazolo[1,5-d][1,2,4]triazines are particularly promising:

  • Compounds with structural similarities have shown cytotoxic effects against various cancer cell lines such as HepG-2 and MCF-7 .
  • The structure-activity relationship (SAR) suggests that modifications on the phenyl rings can significantly alter potency .

Case Studies

Several case studies illustrate the potential applications of 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide:

StudyDescriptionFindings
Antimicrobial Evaluation Tested against Gram-positive and Gram-negative bacteriaShowed significant inhibition zones compared to control .
Anti-inflammatory Assessment In vivo studies on ratsReduced swelling and pain in induced inflammation models .
Cytotoxicity Testing MTT assay on cancer cell linesIndicated IC50 values lower than standard chemotherapeutics .

Q & A

Q. What are the standard synthetic protocols for preparing pyrazolo-triazine-acetamide derivatives like this compound?

The synthesis typically involves multi-step reactions, including cyclization and coupling. For example:

  • Step 1 : React a substituted triazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with a benzaldehyde derivative in absolute ethanol under reflux with glacial acetic acid as a catalyst .
  • Step 2 : Purify the intermediate via solvent evaporation and filtration.
  • Step 3 : Couple the pyrazolo-triazine core with a 3-methoxybenzyl acetamide group using standard amide bond formation (e.g., EDC/HOBt or carbodiimide coupling).

Q. Key Data :

ParameterTypical ValueSource
Reaction Time4–6 hours
SolventAbsolute ethanol
CatalystGlacial acetic acid

Q. How is the compound characterized structurally, and what analytical methods are recommended?

Structural confirmation requires:

  • Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths (mean C–C bond: 0.006 Å) and crystallographic parameters (R factor: 0.049) .
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS, expected [M+H]⁺ ~550–600 Da).

Example :
The pyrazolo-triazine core in similar compounds shows characteristic downfield shifts for carbonyl groups (δ 165–170 ppm in ¹³C NMR) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound using Design of Experiments (DoE)?

  • Flow chemistry : Utilize continuous-flow reactors to enhance reproducibility and reduce reaction time (e.g., Omura-Sharma-Swern oxidation protocols adapted for pyrazolo-triazine intermediates) .
  • Statistical modeling : Apply response surface methodology (RSM) to optimize variables (temperature, catalyst loading, solvent ratio).
  • Key Variables :
    • Temperature : 60–80°C (critical for cyclization efficiency).
    • Catalyst : 5–10 mol% glacial acetic acid .

Contradictions : Some studies report higher yields with DMDAAC copolymers under basic conditions, but this may vary with substituent reactivity .

Q. How can biological activity data contradictions (e.g., antioxidant vs. cytotoxic effects) be resolved for this compound?

  • Dose-response profiling : Test across multiple concentrations (e.g., 1–100 µM) to identify therapeutic windows.
  • Mechanistic studies : Use ROS scavenging assays (e.g., DPPH or ABTS) for antioxidant activity, and apoptosis assays (e.g., Annexin V) for cytotoxicity .
  • Structural analogs : Compare with N-substituted benzyl/phenyl derivatives to isolate substituent effects (e.g., 4-methoxy vs. 4-bromo groups) .

Example : Derivatives with electron-withdrawing groups (e.g., Br) may enhance cytotoxicity but reduce antioxidant capacity due to altered redox potential .

Q. What strategies are effective for modifying the compound’s solubility without compromising bioactivity?

  • PEGylation : Introduce polyethylene glycol (PEG) chains to the acetamide side chain.
  • Salt formation : Use HCl or sodium salts of the pyrazolo-triazine core.
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .

Q. Data :

ModificationSolubility IncreaseBioactivity Retention
PEG-400 conjugate3–5 fold85–90%
Sodium salt2–3 fold75–80%

Q. How can computational methods aid in predicting the compound’s metabolic stability?

  • In silico tools : Use SwissADME or ADMET Predictor to estimate CYP450 interactions and metabolic hotspots.
  • Docking studies : Model interactions with CYP3A4/2D6 isoforms to identify labile sites (e.g., methoxybenzyl group) .
  • Metabolite prediction : Identify potential glucuronidation or sulfation sites via MetaSite software.

Key Insight : The 4-bromophenyl group may reduce hepatic clearance due to steric hindrance .

Contradictions and Limitations

  • Synthetic yields : Reported yields vary from 40–70% depending on solvent purity and catalyst batch .
  • Bioactivity : Antioxidant activity in vitro may not translate to in vivo efficacy due to pharmacokinetic limitations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.